molecular formula C16H16N2O3 B14616461 Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- CAS No. 60422-83-5

Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-

Katalognummer: B14616461
CAS-Nummer: 60422-83-5
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: KRLMYVWNGYRMNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- typically involves the reaction of benzoic acid derivatives with amine compounds. One common method involves the condensation of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thioanisoles, methyl sulfides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used as a precursor for the synthesis of various complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antioxidant and antibacterial activities. It has shown effectiveness in scavenging free radicals and inhibiting the growth of certain bacteria .

Medicine: Medically, benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. They are also investigated for their role in treating neurological disorders .

Industry: Industrially, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenylamino groups contribute to its antioxidant and antibacterial activities, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

60422-83-5

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

N-(2-anilino-1-methoxy-2-oxoethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-21-16(15(20)17-13-10-6-3-7-11-13)18-14(19)12-8-4-2-5-9-12/h2-11,16H,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

KRLMYVWNGYRMNQ-UHFFFAOYSA-N

Kanonische SMILES

COC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.